3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is a useful research compound. Its molecular formula is C14H18F3N5O4 and its molecular weight is 377.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Properties
- This compound has been studied for its potent antibacterial properties. For instance, a study by Gordeev and Yuan (2014) describes a novel oxazolidinone agent with high activity against Gram-positive pathogens, highlighting its marked reduction in potential for myelosuppression and monoamine oxidase inhibition (MAOI) compared to other drugs in the class (Gordeev & Yuan, 2014). Similarly, Shin et al. (2013) synthesized a series of related compounds that showed strong antibacterial activity against resistant strains of Gram-positive and Gram-negative bacteria (Shin et al., 2013).
Antimicrobial Agents
- Zurenko et al. (1996) studied novel oxazolidinone analogs, demonstrating their in vitro antibacterial activities against a variety of clinically important human pathogens (Zurenko et al., 1996). Additionally, Tucker et al. (1998) explored the structure-activity relationships of piperazinyl oxazolidinones, identifying compounds with potent antibacterial properties (Tucker et al., 1998).
Reduced Activity Against Monoamine Oxidase A
- Reck et al. (2005) focused on the development of oxazolidinones with improved safety profiles, finding that certain triazole derivatives had reduced or no activity against monoamine oxidase A (MAO-A), an important factor in mitigating side effects (Reck et al., 2005).
Synthesis and Structural Studies
- The compound has also been a subject of synthesis and structural studies. Zhang et al. (2013) reported a novel one-pot synthesis of related triazoles, demonstrating the compound’s versatility in chemical synthesis (Zhang et al., 2013). Prakash et al. (2013) synthesized new compounds based on similar structures and tested their antimicrobial activities (Prakash et al., 2013).
Mitochondrial Protein Synthesis Inhibition
- A study by Renslo et al. (2007) found that certain analogs with specific substituents exhibited reduced mitochondrial protein synthesis inhibition while retaining antibacterial potency (Renslo et al., 2007).
Pharmacokinetics and Metabolism
- Gong et al. (2010) studied the metabolism of a related tyrosine kinase inhibitor in chronic myelogenous leukemia patients, revealing insights into the compound's metabolic pathways and potential medical applications (Gong et al., 2010).
作用機序
Oxazolidinones
are a class of compounds that have been used in the development of antibiotics, such as linezolid and tedizolid . They typically work by inhibiting protein synthesis in bacteria, which can lead to the death of the bacterial cells .
Piperidines
are found in many pharmaceuticals and are known to interact with a variety of biological targets, including neurotransmitter receptors .
1,2,4-Triazoles
are another class of compounds that have been used in the development of various drugs, including antifungal, antibacterial, and antiviral agents . They can inhibit the synthesis of ergosterol, an essential component of fungal cell membranes .
特性
IUPAC Name |
3-[2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N5O4/c1-19-11(14(15,16)17)18-22(12(19)24)9-2-4-20(5-3-9)10(23)8-21-6-7-26-13(21)25/h9H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSGDVOONVLSRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CN3CCOC3=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。